1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-
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Overview
Description
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is a heterocyclic compound that contains a benzene ring fused to an azepine ring. This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- can be achieved through several routes. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- can be compared with other benzazepine derivatives, such as:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Similar in structure but lacks the diisopropylamino propyl group.
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: Contains a chlorine atom and is used as an intermediate in organic synthesis. The uniqueness of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54951-28-9 |
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Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[3-[di(propan-2-yl)amino]propyl]-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C19H30N2O/c1-15(2)20(16(3)4)13-8-14-21-18-11-6-5-9-17(18)10-7-12-19(21)22/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3 |
InChI Key |
HVQFBBXWCVYDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCN1C(=O)CCCC2=CC=CC=C21)C(C)C |
Origin of Product |
United States |
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